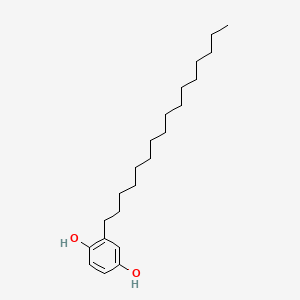

1,4-Benzenediol, 2-hexadecyl-

Description

Contextualization within Substituted 1,4-Benzenediol Chemistry and Hydroquinone (B1673460) Derivatives

1,4-Benzenediol, commonly known as hydroquinone, is an aromatic organic compound that serves as a fundamental building block in a vast array of chemical syntheses and applications. atamankimya.comwikipedia.org Its structure, featuring a benzene (B151609) ring with two hydroxyl (-OH) groups in the para position, makes it a versatile precursor for numerous derivatives. atamankimya.comwikipedia.org The reactivity of the hydroxyl groups and the aromatic ring allows for various modifications, leading to a broad class of molecules known as substituted hydroquinones. wikipedia.orgmdpi.com

These derivatives are at the forefront of research in medicinal chemistry, polymer science, and materials science due to their diverse biological and chemical properties. atamankimya.commdpi.com The introduction of different functional groups onto the hydroquinone scaffold can significantly alter its electronic properties, solubility, and steric profile, thereby fine-tuning its activity for specific applications. Academic inquiry into substituted 1,4-benzenediols often focuses on establishing structure-activity relationships, where the nature and position of the substituent are correlated with the compound's performance as an antioxidant, enzyme inhibitor, or monomer for polymerization. mdpi.comnih.gov

Significance of 2-Hexadecyl Substitution in Contemporary Organic and Medicinal Chemistry Research

The attachment of a hexadecyl group, a long, 16-carbon alkyl chain, at the 2-position of the 1,4-benzenediol ring is a critical modification that imparts distinct characteristics to the molecule. This substitution significantly increases the lipophilicity, or "fat-loving" nature, of the hydroquinone core. researchgate.net In medicinal chemistry, this enhanced lipophilicity is a key parameter that can influence a molecule's ability to cross biological membranes, a crucial factor for its bioavailability and potential as a therapeutic agent. researchgate.net

Research into long-chain alkyl hydroquinones has revealed their potential as potent biological agents. For instance, structurally similar alkyl hydroquinones isolated from natural sources have demonstrated significant cytotoxic activity against cancer cell lines, with their mechanism of action attributed to the inhibition of enzymes like topoisomerase II. nih.gov The long alkyl chain is believed to facilitate interaction with the lipid components of cell membranes and enzyme active sites. researchgate.net

In the realm of organic materials science, the hexadecyl chain can induce self-assembly properties and influence the morphology of materials, making such compounds interesting for applications in polymers and liquid crystals. jmchemsci.com The interplay between the hydrophilic hydroquinone head and the lipophilic hexadecyl tail gives the molecule amphiphilic characteristics, suggesting potential applications as a surfactant or in the formation of organized molecular structures.

Rationale and Scope of Academic Inquiry into 1,4-Benzenediol, 2-hexadecyl-

The primary driving force behind the academic investigation of 1,4-Benzenediol, 2-hexadecyl- is the quest to develop novel molecules with enhanced or specific functionalities. The synthesis of this compound, typically achieved through Friedel-Crafts alkylation of hydroquinone or variations thereof, is a key area of study, with a focus on improving reaction yields and employing greener synthetic methodologies. nih.govresearchgate.net

Current research aims to elucidate the precise effects of the 2-hexadecyl substituent on the well-established properties of the hydroquinone core. Key areas of investigation include:

Antioxidant Activity: While hydroquinone itself is a known antioxidant, the long alkyl chain in 1,4-Benzenediol, 2-hexadecyl- may modulate its radical scavenging capabilities and its effectiveness in preventing oxidation in lipid-rich environments. atamankimya.comtjnpr.org

Enzyme Inhibition: A significant body of research focuses on hydroquinone derivatives as enzyme inhibitors. nih.govajol.info The hexadecyl group could enhance the binding affinity of the molecule to the active sites of specific enzymes, particularly those with hydrophobic pockets, leading to more potent and selective inhibition. researchgate.net

Antimicrobial and Anticancer Properties: Building on findings for other alkylated hydroquinones, researchers are exploring the potential of 1,4-Benzenediol, 2-hexadecyl- as an antimicrobial or anticancer agent. mdpi.comnih.govnih.gov The lipophilic nature of the compound is hypothesized to be advantageous for disrupting microbial cell membranes or interacting with intracellular targets.

The academic inquiry into 1,4-Benzenediol, 2-hexadecyl- is thus a multidisciplinary endeavor, spanning synthetic organic chemistry, medicinal chemistry, and materials science. The goal is to leverage the unique properties conferred by the hexadecyl chain to design and develop new functional molecules for a range of applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4595-26-0 |

|---|---|

Molecular Formula |

C22H38O2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

2-hexadecylbenzene-1,4-diol |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19-21(23)17-18-22(20)24/h17-19,23-24H,2-16H2,1H3 |

InChI Key |

MKJMXPFTCHYBRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Structural Diversification of 2 Alkylated 1,4 Benzenediols

Strategies for the Direct Chemical Synthesis of 1,4-Benzenediol, 2-hexadecyl-

The synthesis of 2-alkylated 1,4-benzenediols, such as 1,4-Benzenediol, 2-hexadecyl-, has traditionally been approached through methods like Friedel-Crafts alkylation of hydroquinone (B1673460). However, these methods are often associated with disadvantages such as the potential for polyalkylation, rearrangement reactions, and the use of hazardous reagents. tandfonline.comtandfonline.com

Tandem Aldolic Condensation/Isomerization/Aromatization Pathways

A notable and more recent strategy for synthesizing 2-alkylated 1,4-benzenediols involves a tandem reaction sequence. tandfonline.comtandfonline.com This one-pot approach combines aldolic condensation, isomerization, and aromatization, starting from 1,4-cyclohexanedione (B43130) and an appropriate aldehyde. tandfonline.comresearchgate.net

The proposed mechanism for this reaction under basic conditions begins with an aldolic condensation. This is followed by an isomerization of the resulting exocyclic alpha-beta unsaturated ketone. The final step is an aromatization to form the more stable 2-substituted 1,4-benzenediol. tandfonline.comtandfonline.com This method has been successfully applied to the synthesis of a variety of 2-alkyl-1,4-benzenediol derivatives. tandfonline.com

Application of Green Chemistry Principles in the Synthesis of Alkylated 1,4-Benzenediols

In line with the principles of green chemistry, new methods have been developed for the synthesis of 2-alkylated 1,4-benzenediols that are more environmentally friendly. tandfonline.comtandfonline.com One such method utilizes a water/ethanol mixture as the solvent and potassium carbonate as the base, avoiding the use of lithium salts and harsh solvents like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). tandfonline.comresearchgate.net This "green" method has been shown to be efficient for a broad range of substrates, producing moderate to excellent yields with short reaction times, generally under four hours. tandfonline.comtandfonline.com

This environmentally benign protocol has been successfully used to prepare a library of 2-substituted-1,4-benzenediols. researchgate.netresearchgate.net The process is not only efficient but also safer and utilizes more sustainable reagents and solvents compared to traditional methods. researchgate.net

Specific Alkylation and Functionalization Routes for Hydroquinone Scaffolds

Direct alkylation of the hydroquinone scaffold remains a viable, albeit sometimes problematic, synthetic route. smolecule.com For instance, 1,4-Benzenediol, 2-hexadecyl- can be synthesized by the direct alkylation of 1,4-benzenediol with hexadecyl bromide in the presence of a base like potassium carbonate. smolecule.com Hydroquinone is known to be highly susceptible to ring substitution via Friedel-Crafts alkylation. wikipedia.org

Other methods for modifying the hydroquinone core include the reduction of ketones containing a hexadecyl chain and the hydrolysis of corresponding esters. smolecule.com The functionalization of hydroquinone scaffolds is an active area of research, with applications extending to the development of novel ligands and materials. nih.govrsc.orgacs.org For example, a p-hydroquinone-functionalized dibenzobarrelene scaffold has been synthesized to create novel pincer ligands with unique coordination chemistry. nih.gov

Analog Synthesis and Structural Modifications of Alkylated 1,4-Benzenediols

The synthesis of analogs and the structural modification of alkylated 1,4-benzenediols are crucial for exploring structure-activity relationships and developing compounds with tailored properties. tandfonline.comethernet.edu.et

Systematic Variation of Alkyl Chain Lengths and Branching Patterns

The systematic variation of the alkyl chain attached to the 1,4-benzenediol core allows for a detailed investigation of how chain length and branching affect the compound's properties. tandfonline.comscience.gov Research has shown that when synthesizing 2-alkyl-1,4-benzenediols using the tandem aldol (B89426) condensation method, yields can be influenced by the alkyl chain length. tandfonline.com For instance, medium-length chains have been observed to give higher yields compared to shorter or longer chains. tandfonline.comresearchgate.net

The synthesis of 2,5-dialkyl-1,4-benzenediol derivatives has also been achieved by reacting 2-alkyl-1,4-cyclohexanedione with various aldehydes. sioc-journal.cn This highlights the adaptability of the synthetic methodology to produce a diverse range of alkylated benzenediols. The amphiphilic nature of these compounds, with a hydrophilic benzenediol head and a hydrophobic alkyl tail, is a key determinant of their physical and biological properties. smolecule.comgerli.com

Table 1: Synthesis of 2-(alkyl or aryl)-1,4-benzenediol Derivatives researchgate.net

| Entry | R | Time (h) | Yield (%) |

| 11a | –H | 3.00 | 36 |

| 11b | –C₅H₁₁ | 3.00 | 86 |

| 11c | –C₆H₁₃ | 4.00 | 62 |

| 11d | –C₇H₁₅ | 3.00 | 41 |

| 11e | –-CH(CH₃)₂ | 3.50 | 58 |

| 11f | –Cy | 2.50 | 64 |

| 11g | –CH₂-Ph | 3.00 | 90 |

| 11h | Naphthyl | 1.00 | 61 |

| 11i | Anthracyl | 1.00 | 56 |

| 11j | Pyrenyl | 6.00 | 58 |

Introduction of Ancillary Substituents on the Aromatic Ring and Alkyl Chain

Further diversification of the 2-alkyl-1,4-benzenediol scaffold can be achieved by introducing additional functional groups onto the aromatic ring or the alkyl chain. tandfonline.comsioc-journal.cn The tandem synthesis method has been shown to be compatible with a wide variety of substituents on the aldehyde starting material, including both electron-donating and electron-withdrawing groups. tandfonline.comtandfonline.com This allows for the synthesis of analogs with modified electronic properties.

For example, a range of substituted benzaldehydes, including those with halogen, hydroxyl, and methoxy (B1213986) groups, have been successfully reacted with 1,4-cyclohexanedione to produce the corresponding substituted 2-benzyl-1,4-benzenediols. tandfonline.comresearchgate.net The introduction of these ancillary substituents can significantly impact the chemical reactivity and biological activity of the resulting compounds. The oxidation of the alkyl side-chain on aromatic compounds can also be a route to introduce further functionality. nih.gov

Biological Activities and Molecular Mechanisms of 1,4 Benzenediol, 2 Hexadecyl and Its Analogs

Antimicrobial Efficacy

The antimicrobial properties of hydroquinone (B1673460) and its derivatives are well-documented, with their mechanism of action often involving the disruption of microbial membranes and inhibition of essential cellular processes. rsc.orgnih.gov

Antifungal Action Modalities, Including Fungal Cell Wall and Membrane Interactions

Alkylated hydroquinones and related compounds exhibit notable antifungal activity through various mechanisms. A primary mode of action is the disruption of the fungal cell membrane's integrity. mdpi.complos.org This can lead to increased permeability, leakage of intracellular components, and ultimately cell death. plos.orgnih.gov For instance, some antifungal compounds are known to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to abnormal membrane function. plos.org The lipophilic alkyl chain of compounds like 1,4-Benzenediol, 2-hexadecyl- is thought to facilitate penetration into the lipid-rich fungal membrane. mdpi.com Studies on related compounds, such as certain naphthoquinone derivatives, suggest that their antifungal efficacy is linked to their redox properties, which allow for interaction with critical cellular components like enzymes and fungal DNA. nih.gov In Candida albicans, the alkaloid piperine, which also possesses a long alkyl chain, has been shown to affect membrane integrity, leading to oxidative stress and cell cycle arrest. mdpi.com

Antibacterial Action Modalities Against Gram-Positive and Gram-Negative Pathogens

Hydroquinone and its analogs have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action can involve the destruction of the bacterial cell wall and membrane, leading to increased permeability and the leakage of intracellular substances like proteins. nih.gov For example, hydroquinone has been shown to be effective against Staphylococcus aureus, including methicillin-resistant (MRSA) and extended-spectrum β-lactamase producing strains (ESBL-SA). nih.gov The lipophilicity of the alkyl chain in derivatives can be a crucial factor in their antibacterial potency. Studies on other classes of antimicrobial compounds with alkyl chains have shown that increasing the chain length can enhance activity against Gram-positive bacteria. rsc.org However, the outer membrane of Gram-negative bacteria can act as a barrier, sometimes reducing the efficacy of certain compounds. nih.gov The structure-activity relationship of quinone derivatives indicates that modifications to the hydrophobicity and the length of functional groups attached to the quinone core can significantly modulate their antibacterial profile. mdpi.com Some quinone derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria. mdpi.com

Spectrum of Activity Against Clinically Relevant Microorganisms

The spectrum of activity for alkylated hydroquinones and their analogs includes a range of clinically significant microorganisms. As mentioned, hydroquinone itself is active against various strains of Staphylococcus aureus. nih.gov Analogs, such as certain quinone derivatives, have shown efficacy against other Gram-positive pathogens like Enterococcus faecium and Bacillus subtilis. nih.govmdpi.com While activity against Gram-negative bacteria such as Klebsiella pneumoniae has been observed for some derivatives, it is often less potent. mdpi.com Antifungal activity has been documented against opportunistic yeasts like Candida albicans and filamentous fungi. rsc.orgnih.gov

Table 1: Antimicrobial Activity of Selected Hydroquinone Analogs

| Compound/Extract | Microorganism | Activity | Reference |

|---|---|---|---|

| Hydroquinone | Staphylococcus aureus (SA, MRSA, ESBL-SA) | Strong antibacterial activity | nih.gov |

| A80915G-8′′-acid | Bacillus subtilis | Weak antibacterial activity (MIC 64 μg/mL) | mdpi.com |

| Pyrimidoisoquinolinquinone derivative | MRSA | Higher potency than vancomycin | mdpi.com |

| Pyrimidoisoquinolinquinone derivatives | Klebsiella pneumoniae | MIC of 64 µg/mL | mdpi.com |

Antioxidant Functionality and Redox Modulation Potential

Hydroquinones are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby scavenging free radicals. wikipedia.orgnih.gov This process converts the hydroquinone to a more stable phenoxyl radical and eventually to a quinone. nih.govpulsus.com The alkyl substitution on the hydroquinone ring can influence this antioxidant activity. chula.ac.thresearchgate.net The presence of an alkyl group can stabilize the resulting phenoxyl radical, potentially enhancing the antioxidant effect. chula.ac.thresearchgate.net

The antioxidant potential of hydroquinone derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.govchula.ac.th In some studies, hydroquinone derivatives have shown higher radical-scavenging effects than the commercial antioxidant α-tocopherol. nih.govpulsus.com This antioxidant capacity is linked to the redox cycling between the hydroquinone and its corresponding quinone form, a process that can modulate the cellular redox state. plos.org However, this redox activity can also have a pro-oxidant effect under certain conditions, leading to the generation of reactive oxygen species (ROS). researchgate.netplos.org

Anti-Parasitic Activities

Derivatives of hydroquinone and related quinones have shown promise as anti-parasitic agents. scielo.org.conih.gov Their mechanism of action against parasites is often linked to the disruption of vital metabolic pathways, such as the parasite's respiratory chain in the mitochondria. scielo.org.co For example, atovaquone, a synthetic naphthoquinone, acts as a selective inhibitor of the mitochondrial electron transport chain in Plasmodium falciparum, the parasite responsible for malaria. scielo.org.co

Studies on avarol, a sesquiterpenoid hydroquinone, have demonstrated its activity against Leishmania species, being more effective against the clinically relevant amastigote stage than the promastigote stage. nih.gov The anti-parasitic effects of these compounds are thought to be mediated by the formation of toxic semiquinone radical species. nih.gov Various quinone and hydroquinone derivatives have been tested against a range of parasites including Trypanosoma cruzi, Toxoplasma gondii, and Schistosoma mansoni. scielo.org.conih.govd-nb.info

Table 2: Anti-parasitic Activity of Selected Hydroquinone/Quinone Analogs

| Compound | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Avarol (3) | Leishmania infantum amastigotes | IC50 | < 10 µM | nih.gov |

| Bis-naphthoquinone derivative (1c) | Toxoplasma gondii | EC50 | 23.7 µM | d-nb.info |

| Bis-naphthoquinone derivative (1f) | Toxoplasma gondii | EC50 | 22.6 µM | d-nb.info |

Cellular and Subcellular Target Interactions

The biological activities of alkylated hydroquinones are a result of their interactions with various cellular and subcellular targets. A significant target for some cytotoxic alkyl hydroquinones is topoisomerase II (Topo II), an essential enzyme involved in DNA replication and organization. nih.govacs.org For example, the compound 10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinone [HQ17(3)] has been identified as a Topo II poison, inhibiting its activity and leading to DNA damage and cell death. nih.govacs.org This interaction can be through covalent modification of cysteine residues on the enzyme. acs.org

Beyond direct enzyme inhibition, the redox properties of hydroquinones and their quinone counterparts are central to their mechanism of action. nih.govacs.org Quinones are electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins, leading to the alkylation of crucial cellular proteins and enzymes. nih.govacs.org This can disrupt a wide range of cellular processes. Furthermore, the redox cycling of hydroquinones can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular macromolecules including DNA, lipids, and proteins. plos.orgnih.gov This can activate various cellular signaling pathways. nih.gov The synthesis of aromatic amino acids has also been identified as a pathway required for cellular recovery after exposure to quinones. plos.org

Ligand-Target Binding Characterization and Receptor Interactions

The unique amphiphilic structure of 1,4-Benzenediol, 2-hexadecyl-, which combines a hydrophilic dihydroxybenzene head with a long, hydrophobic hexadecyl tail, dictates its interaction with biological targets. researchgate.net This structure facilitates its integration into biological membranes, which can influence membrane stability and the function of membrane-associated proteins. researchgate.net

The primary mechanism of action for 1,4-Benzenediol, 2-hexadecyl- and related phenolic compounds involves direct interaction with protein kinases. researchgate.net The binding is characterized by the formation of a covalent bond with conserved cysteine residues located within the adenosine (B11128) triphosphate (ATP)-binding domains of susceptible kinases. researchgate.net This interaction is a time-dependent process that leads to prolonged and effective inactivation of the enzyme, a mechanism distinct from simple competitive inhibition. researchgate.net

While direct binding data for 1,4-Benzenediol, 2-hexadecyl- on a wide array of receptors is specific, studies on analogous polyprenylated hydroquinones reveal significant inhibitory activity against several receptor tyrosine kinases. This suggests that the hydroquinone structure with a long alkyl or polyprenyl chain is a key pharmacophore for kinase interaction. researchgate.net The selectivity of these compounds allows for the preferential targeting of specific kinase variants, which can be advantageous in developing targeted therapies. researchgate.net

Table 1: Inhibitory Profile of Analogous Hydroquinones Against Receptor Kinases

| Kinase Target | Inhibitory Concentration | Reference |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | Micromolar (µM) range | researchgate.net |

| Src Tyrosine Kinase | Micromolar (µM) range | researchgate.net |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | Micromolar (µM) range | researchgate.net |

| Protein Kinase C | 26 µM | researchgate.net |

| Cyclic Adenosine Monophosphate-dependent Kinase | 0.2 µM | researchgate.net |

Modulation of Intracellular Signaling Cascades

1,4-Benzenediol, 2-hexadecyl- has been identified as a modulator of critical intracellular signaling cascades, primarily through its interaction with protein kinases. researchgate.net A significant target of this compound is the extracellular signal-regulated kinase (ERK) pathway, which is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.netontosight.ai The MAPK pathway is fundamental in regulating cellular processes such as proliferation and differentiation. researchgate.netontosight.ai By interfering with this pathway, 1,4-Benzenediol, 2-hexadecyl- can exert significant influence over these cellular functions. researchgate.net

The mechanism of interference involves the covalent modification of key kinases within the cascade, leading to their inactivation. researchgate.net This targeted disruption of the ERK/MAPK pathway highlights the potential of 1,4-Benzenediol, 2-hexadecyl- to act as a specific modulator of cell signaling, which is a subject of ongoing research for therapeutic applications. researchgate.netontosight.ai

In prokaryotic systems, this compound and its analogs also demonstrate the ability to modulate signaling cascades related to biofilm formation. They appear to interfere with pathways involved in the synthesis of extracellular polysaccharides, which are crucial components of the biofilm matrix. researchgate.net

Enzymatic Activity Perturbation Studies (e.g., Tyrosinase Inhibition)

The hydroquinone moiety of 1,4-Benzenediol, 2-hexadecyl- is structurally related to hydroquinone, a well-documented inhibitor of the enzyme tyrosinase. nih.govsmolecule.com Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. researchgate.netmdpi.com Its inhibition is a primary strategy for cosmetic skin-lightening and treating hyperpigmentation disorders. smolecule.commdpi.com

Studies on alkylhydroquinones, which are close analogs of 1,4-Benzenediol, 2-hexadecyl-, have demonstrated potent tyrosinase inhibitory activity. For instance, 10'(Z)-heptadecenylhydroquinone, an alkylhydroquinone with a C17 chain isolated from the lacquer tree Rhus succedanea, was found to be a more potent inhibitor of tyrosinase than hydroquinone itself. researchgate.netresearchgate.netnih.gov The research suggests that the long alkyl chain, such as the hexadecyl chain in the subject compound, is crucial for the enhanced inhibitory effect. researchgate.netresearchgate.net This lipophilic chain may facilitate better interaction with the enzyme or retention within the cell membrane where melanogenesis occurs, thereby increasing its effective concentration near the enzyme. researchgate.net

Table 2: Tyrosinase Inhibitory Activity of Hydroquinone and its Analogs

| Compound | IC₅₀ (Half-maximal Inhibitory Concentration) | Source Organism of Tyrosinase | Reference |

|---|---|---|---|

| Hydroquinone | 70 µM | Mushroom | researchgate.netresearchgate.net |

| 10'(Z)-Heptadecenylhydroquinone | 37 µM | Mushroom | researchgate.netresearchgate.net |

| 4-Butylresorcinol | 21 µM | Human | mdpi.com |

| Kojic Acid | 500 µM | Human | mdpi.com |

Computational Molecular Docking and Simulation Studies

Computational methods like molecular docking and molecular dynamics (MD) simulations provide valuable insights into the interaction between ligands and their target proteins at an atomic level. nih.govfrontiersin.org For alkylhydroquinones and related phenolic compounds, these studies help to predict binding affinities, identify key interacting amino acid residues, and understand the stability of the ligand-protein complex. nih.govfrontiersin.org

Molecular docking studies on tyrosinase inhibitors have shown that ligands often bind within the enzyme's active site, which contains two copper ions coordinated by several histidine residues. nih.govnih.gov The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For example, docking simulations of flavonoids with tyrosinase revealed that these small molecules insert into the active site, with binding energies indicating stable complex formation. nih.gov The analysis of such complexes often shows interactions with residues like HIS85, HIS244, PHE264, and SER282. researchgate.netmdpi.com

Molecular dynamics simulations can further elucidate the dynamic behavior of these interactions over time. nih.govnih.govyoutube.com For amphiphilic molecules like 1,4-Benzenediol, 2-hexadecyl-, MD simulations are particularly useful for modeling their behavior within a lipid bilayer, confirming that the hydrophobic tail anchors the molecule in the membrane while the hydrophilic head group is positioned at the interface. nih.govmdpi.com Although specific docking studies for 1,4-Benzenediol, 2-hexadecyl- are not widely published, data from analogous systems provide a strong predictive framework for its molecular interactions. researchgate.netnih.gov

Table 3: Predicted Binding Interactions from Docking Studies of Related Inhibitors with Tyrosinase

| Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Nuciferine | -7.0 | - | nih.gov |

| Ascorbic Acid | -5.9 | Phe264, His263, Ser282, Val283 | nih.gov |

| Quercetin (Flavonoid) | -586.7 (MM/PBSA) | Interacts with Cu ions | nih.gov |

| Peptide (YPNPY) | -10.4 | HIS85, ALA246, GLY245, SER282, HIS244 | mdpi.com |

Note: Binding energies can be calculated using different algorithms and force fields, leading to variations in reported values.

Structure Activity Relationship Sar Investigations of 2 Hexadecyl 1,4 Benzenediol Derivatives

Elucidation of Structural Determinants for Biological Potency and Selectivity

The fundamental structure of 2-alkyl-1,4-benzenediol derivatives confers an amphiphilic character, which is a primary determinant of their biological activity. This class of compounds consists of a polar hydroquinone (B1673460) head and a nonpolar alkyl tail. The biological potency and selectivity are governed by the interplay between these two domains.

The hydroquinone moiety, with its two hydroxyl groups, is crucial for interactions such as hydrogen bonding with biological targets like enzymes and receptors. The reactivity of this aromatic ring can be influenced by the nature of its substituents. libretexts.orglibretexts.org The long alkyl chain, on the other hand, governs the molecule's lipophilicity, which affects its ability to traverse cell membranes and interact with hydrophobic pockets in proteins or lipid bilayers. caymanchem.comchemrxiv.org

Correlation Between Alkyl Chain Characteristics and Activity Profiles

The length and nature of the alkyl chain at the C-2 position are critical factors influencing the biological activity of 1,4-benzenediol derivatives. This correlation is often linked to the molecule's hydrophobicity and its ability to interact with and penetrate biological membranes.

Studies on various classes of compounds demonstrate a clear link between alkyl chain length and biological efficacy. For many biologically active lipids, a minimum chain length of at least three carbons is necessary for significant receptor binding. caymanchem.com For N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest bactericidal effects against MRSA. chemrxiv.org Similarly, for quaternary heteronium (B1210995) salts, optimal antibacterial activity is often observed for alkyl chains between C10 and C14. mdpi.com

In the context of benzenediol derivatives, a study on the antimicrobial activity of 2-substituted-1,4-benzenediols identified hexyl-1,4-benzenediol as a promising agent against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/ml. researchgate.net Research on other polyketides, such as 4-methyl-5-pentylbenzene-1,3-diol, has shown that the parent n-pentyl side chain is optimal for activity, with both shorter and longer alkyl chains leading to a gradual decrease in potential. jst.go.jp This suggests that an optimal "sweet spot" for alkyl chain length exists, balancing the need for membrane interaction with the specific geometric constraints of the biological target. The potent inhibitory effects of 10'(Z)-heptadecenylhydroquinone on tyrosinase are also attributed to its long alkyl chain, which may facilitate its retention in cell membrane compartments. researchgate.net

Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives against MRSA

| Compound (Alkyl Chain) | MIC (µg/mL) | Reference |

|---|---|---|

| n-Dodecyl (C12) | 3.9 | chemrxiv.org |

| n-Hexadecyl (C16) | 3.9 | chemrxiv.org |

| Shorter Chains (< C5) | Inactive | chemrxiv.org |

Influence of Aromatic Ring Substituents on SAR

Substituents on the aromatic ring of 1,4-benzenediol derivatives, aside from the primary alkyl chain, significantly modulate their biological activity. These effects are governed by the electronic and steric properties of the substituents. libretexts.org Substituents can be broadly classified as electron-donating or electron-withdrawing, which alters the reactivity and electronic properties of the benzene (B151609) ring through inductive and resonance effects. libretexts.orgscience.gov

For example, alkyl groups like methyl are generally considered electron-donating and activating, increasing the nucleophilicity of the aromatic ring. libretexts.org In contrast, electron-withdrawing groups like nitro or cyano groups deactivate the ring towards electrophilic attack. libretexts.org The position of these substituents also plays a critical role.

In a study of 42 different 2-substituted-1,4-benzenediols, the nature of the substituent group determined the antimicrobial spectrum and potency. nih.gov For instance, a furan-1,4-benzenediol derivative demonstrated the best activity against K. pneumoniae with a MIC of 8 µg/ml. researchgate.net Another study on hydroquinone derivatives showed that substitutions with aromatic groups of varying polarity, such as a 4-methoxybenzyl group or a furanylmethyl group, led to distinct biological activities. nih.gov The introduction of bulky groups like tert-butyl has also been explored, with 2,5-di-tert-butylhydroquinone (B1670977) (DBHQ) being a well-known SERCA inhibitor. nih.govnih.gov These findings underscore that modifying the aromatic ring with different functional groups is a powerful strategy to fine-tune the biological activity and selectivity of benzenediol derivatives.

Table 2: Antimicrobial Activity of Selected 2-Substituted-1,4-Benzenediol Derivatives

Stereochemical Impacts on Biological Recognition and Efficacy

While 2-hexadecyl-1,4-benzenediol itself is an achiral molecule, the introduction of chiral centers into its derivatives can have a profound impact on their biological activity. Stereochemistry is a critical factor in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity toward their ligands.

The differential activity between enantiomers (mirror-image stereoisomers) arises from the distinct three-dimensional arrangements of atoms, which leads to different binding affinities and orientations within a target's active site. One enantiomer may fit perfectly, leading to a potent biological response, while the other may bind weakly or not at all.

Studies on various classes of bioactive molecules have consistently demonstrated the importance of stereochemistry. For example, research on prostaglandin (B15479496) D2 receptor antagonists with a bicyclo[3.1.1]heptane ring system showed that different stereoisomers possessed varied levels of activity. nih.gov Similarly, conformational analysis of steroidal quinones has shown that the three-dimensional geometry of the ring system influences its reactivity. mdpi.com For derivatives of 2-hexadecyl-1,4-benzenediol, introducing a chiral center, for instance by modifying the alkyl chain or adding a chiral substituent to the aromatic ring, would necessitate separate evaluation of each stereoisomer to fully characterize its biological efficacy and potential.

Bioavailability, Distribution, and Metabolic Transformations in Biological Systems

Systemic Uptake and Biodistribution Analysis in Experimental Models

Following administration, the systemic uptake and subsequent distribution of 1,4-Benzenediol, 2-hexadecyl- are largely dictated by its physicochemical properties. The presence of a long hexadecyl chain confers significant lipophilicity to the molecule. This characteristic suggests that its absorption and distribution patterns will be similar to other long-chain alkylphenols.

Due to their lipophilic nature, long-chain alkylphenols exhibit a high potential for bioaccumulation in fatty tissues. sigmaaldrich.com The octanol-water partition coefficient (Kow) is a key indicator of this potential, and for many alkylphenol ethoxylate (APE) metabolites, these values are high, indicating they will preferentially partition into fatty environments over aqueous ones. nih.gov It is therefore anticipated that 1,4-Benzenediol, 2-hexadecyl- would be readily absorbed from the gastrointestinal tract and would tend to accumulate in adipose tissue, as well as in organs with high lipid content.

Table 1: Inferred Biodistribution of 1,4-Benzenediol, 2-hexadecyl- in Experimental Models

| Tissue/Organ | Expected Accumulation | Rationale |

|---|---|---|

| Adipose Tissue | High | High lipophilicity due to the hexadecyl chain. |

| Liver | Moderate to High | Primary site of metabolism for xenobiotics. |

| Kidney | Moderate | Involved in the excretion of metabolites. |

| Brain | Possible | Lipophilicity may allow crossing the blood-brain barrier. |

| Muscle | Low to Moderate | Lower lipid content compared to adipose tissue. |

| Blood | Low (transient) | Likely bound to lipoproteins for transport. |

In Vitro and In Vivo Metabolic Pathways and Metabolite Identification (excluding human in vivo data)

The metabolism of 1,4-Benzenediol, 2-hexadecyl- is expected to proceed through two main pathways, targeting the hydroquinone (B1673460) ring and the alkyl side chain. These transformations are primarily carried out by enzymes in the liver.

Phase I Metabolism: The initial metabolic reactions are likely to involve oxidation. The hydroquinone moiety can be oxidized to the corresponding 1,4-benzoquinone. iarc.fr This is a common metabolic step for hydroquinones and can lead to the formation of reactive intermediates. iarc.fr Additionally, the hexadecyl chain can undergo hydroxylation at various positions, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Further oxidation of these hydroxylated intermediates can lead to the formation of ketones and carboxylic acids. nih.gov

Hydroxylation: Introduction of hydroxyl (-OH) groups onto the alkyl chain.

Oxidation: Conversion of the hydroquinone to a benzoquinone and oxidation of the alkyl chain to form aldehydes and carboxylic acids.

Phase II Metabolism: Following Phase I reactions, the resulting metabolites, as well as the parent compound, can undergo conjugation reactions. These processes increase the water solubility of the compounds, facilitating their excretion.

Glucuronidation: The hydroxyl groups of the hydroquinone ring are primary targets for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). iarc.fr

Sulfation: Conjugation with sulfate (B86663) is another major pathway for the detoxification of phenolic compounds. iarc.fr

Glutathione (B108866) Conjugation: The reactive benzoquinone intermediate can be conjugated with glutathione (GSH), a key step in detoxifying reactive electrophiles. iarc.fr

In vitro studies using liver microsomes from various species are instrumental in identifying these metabolic pathways. nih.gov Such studies on structurally similar compounds have revealed the formation of hydroxylated and carboxylated metabolites, as well as their subsequent glucuronide and sulfate conjugates. nih.gov

Table 2: Predicted Metabolic Pathways of 1,4-Benzenediol, 2-hexadecyl-

| Metabolic Phase | Reaction Type | Potential Metabolites |

|---|---|---|

| Phase I | Oxidation of hydroquinone ring | 2-hexadecyl-1,4-benzoquinone |

| Phase I | Hydroxylation of alkyl chain | Hydroxy-2-hexadecyl-1,4-benzenediol isomers |

| Phase I | Oxidation of alkyl chain | Carboxy-2-hexadecyl-1,4-benzenediol isomers |

| Phase II | Glucuronidation | 2-hexadecyl-1,4-benzenediol-glucuronide |

| Phase II | Sulfation | 2-hexadecyl-1,4-benzenediol-sulfate |

| Phase II | Glutathione Conjugation | Glutathione-S-yl-2-hexadecyl-1,4-benzenediol |

Influence of Microbiota on Bioavailability and Metabolic Fate

The gut microbiota plays a crucial role in the metabolism of many xenobiotics, including phenolic compounds. These microorganisms possess a vast array of enzymes that can transform compounds that are otherwise indigestible by the host.

The long alkyl chain of 1,4-Benzenediol, 2-hexadecyl- may influence its interaction with the gut microbiota. It is plausible that gut bacteria could metabolize the hexadecyl side chain through processes analogous to fatty acid oxidation. tandfonline.com This could potentially lead to the formation of shorter-chain alkylhydroquinones or even the complete removal of the alkyl group, releasing hydroquinone.

Furthermore, the gut microbiota can deconjugate metabolites that have been excreted into the intestine via the bile. For instance, glucuronide conjugates can be cleaved by bacterial β-glucuronidases, releasing the parent compound or its Phase I metabolite, which can then be reabsorbed (enterohepatic recirculation) or further metabolized by the microbiota. nih.gov

Table 3: Potential Influence of Gut Microbiota on 1,4-Benzenediol, 2-hexadecyl-

| Microbial Action | Potential Consequence |

|---|---|

| Alkyl chain metabolism | Formation of shorter-chain alkylhydroquinones. |

| Deconjugation of metabolites | Increased reabsorption and enterohepatic recirculation. |

| Transformation of parent compound | Alteration of bioavailability and metabolite profile. |

Advanced Analytical Methodologies for the Characterization and Detection of 1,4 Benzenediol, 2 Hexadecyl

Chromatographic Separation and Detection Techniques

Chromatographic methods are paramount for separating 1,4-Benzenediol, 2-hexadecyl- from complex matrices and for its quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are widely employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. For a molecule like 1,4-Benzenediol, 2-hexadecyl-, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl groups. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that aids in structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing non-volatile and thermally labile compounds. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly useful for analyzing 1,4-Benzenediol, 2-hexadecyl- in biological fluids or environmental extracts without the need for derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of 1,4-Benzenediol, 2-hexadecyl-. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection is often achieved using a UV detector, as the benzene (B151609) ring in the compound absorbs ultraviolet light.

Table 1: Exemplary Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid | Mass Spectrometry (Electrospray Ionization) |

| HPLC | Reversed-phase (e.g., C18) | Methanol (B129727)/Water gradient | UV Detector (e.g., at 280 nm) |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 1,4-Benzenediol, 2-hexadecyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the aromatic ring and the long hexadecyl chain. ¹³C NMR would identify the number and type of carbon atoms present in the compound.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is used to study the electronic transitions within the molecule. The aromatic benzenediol moiety of the compound is expected to exhibit characteristic absorption bands in the UV region, which can be used for quantification and for monitoring reactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,4-Benzenediol, 2-hexadecyl- would show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the alkyl chain, and C=C stretching of the aromatic ring.

Table 2: Expected Spectroscopic Data for 1,4-Benzenediol, 2-hexadecyl-

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for aromatic protons, aliphatic chain protons (CH₂, CH₃), and hydroxyl protons. |

| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons, and carbons attached to hydroxyl groups. |

| UV-Vis | Absorption maxima characteristic of a substituted hydroquinone (B1673460). |

| FT-IR (cm⁻¹) | ~3300 (O-H stretch), ~2920 & ~2850 (C-H stretch, alkyl), ~1600 (C=C stretch, aromatic). |

Electrophoretic Separation Methods

Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and short analysis times. For a neutral compound like 1,4-Benzenediol, 2-hexadecyl-, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. Surfactants are added to the buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral analytes. Coupling CE with a sensitive detection method like chemiluminescence can allow for the detection of trace amounts of the compound.

Sample Preparation for Complex Biological and Environmental Matrices

The effective extraction and clean-up of 1,4-Benzenediol, 2-hexadecyl- from complex samples are crucial for accurate analysis. The choice of method depends on the nature of the matrix and the concentration of the analyte.

For Biological Matrices (e.g., plasma, tissue):

Liquid-Liquid Extraction (LLE): This involves extracting the compound from the aqueous biological fluid into an immiscible organic solvent.

Solid-Phase Extraction (SPE): This is a more modern and efficient technique where the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. Reversed-phase sorbents (like C18) are commonly used for compounds of this nature.

For Environmental Matrices (e.g., soil, water):

Soxhlet Extraction: For solid samples like soil or sediment, this method can be used for exhaustive extraction with an organic solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (water or headspace of soil). The analyte partitions onto the fiber and is then thermally desorbed in the injector of a GC.

The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument.

Emerging Research Frontiers and Potential Applications for 1,4 Benzenediol, 2 Hexadecyl

Rational Design and Synthesis of Novel Bioactive Agents

The rational design of new bioactive agents often uses a known chemical scaffold as a starting point for creating a library of derivatives with potentially enhanced or novel activities. The 1,4-benzenediol core is a prime candidate for such exploration. Research has been directed towards synthesizing libraries of 2-substituted-1,4-benzenediols to investigate their potential as antimicrobial agents against clinically relevant pathogens. nih.gov

In one extensive study, a library of 42 different 2-substituted-1,4-benzenediols was synthesized and screened for antimicrobial properties. nih.gov This research led to the identification of several compounds with broad-spectrum antimicrobial action against both fungi and bacteria, including multidrug-resistant strains. nih.gov The findings demonstrated that modifying the substituent at the 2-position of the benzenediol ring is a viable strategy for developing new antimicrobial leads. nih.gov Among the synthesized compounds, several demonstrated significant activity against dermatophytes (Trichophyton mentagrophytes), Candida species, and the ESKAPE panel of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov

Table 1: Examples of Bioactive 2-Substituted-1,4-Benzenediol Derivatives and Their Antimicrobial Spectrum

| Compound ID (as per source) | 2-Substituent Group | Antimicrobial Spectrum |

| 2 | Phenyl | Broad spectrum (Fungi and ESKAPE Bacteria) |

| 5 | Furan | Broad spectrum (Fungi and ESKAPE Bacteria), with noted in vivo efficacy against S. aureus |

| 6 | Thiophene | Broad spectrum (Fungi and ESKAPE Bacteria) |

| 8 | 3,4-Dichlorophenyl | Broad spectrum (Fungi and ESKAPE Bacteria) |

| 11 | Naphthyl | Broad spectrum (Fungi and ESKAPE Bacteria) |

| 12 | Pyridine | Broad spectrum (Fungi and ESKAPE Bacteria) |

Source: Adapted from research on the synthesis and antimicrobial screening of 2-substituted-1,4-benzenediols. nih.gov

This targeted approach, which involves creating variations of a core structure to enhance bioactivity, exemplifies the rational design of novel therapeutic candidates based on the 1,4-benzenediol framework. nih.gov

Exploration of Targeted Pharmacological Modulators

Beyond general antimicrobial activity, research is delving into the specific molecular targets and mechanisms through which 1,4-benzenediol and its derivatives exert their effects. This exploration is crucial for developing compounds with high specificity and fewer off-target effects.

One key area of investigation is the compound's ability to interfere with cellular signaling pathways. The amphiphilic nature of 1,4-Benzenediol, 2-hexadecyl- allows it to interact with cellular systems and modulate the function of protein kinases, which are fundamental to eukaryotic cell signaling. smolecule.com Its structure enables it to target the active sites of these kinases, potentially through covalent modification, thereby interfering with critical signaling cascades. smolecule.com

In the context of its antimicrobial properties, the compound's mechanism of action has been identified as a targeted disruption of microbial structures. For instance, its antifungal activity against dermatophytes and yeasts is linked to the disruption of the fungal cell wall and cell membrane. nih.gov Scanning electron microscopy has revealed specific structural damage, such as widespread thinning of hyphae and lysis of yeast cells, when treated with these compounds. nih.gov

Furthermore, 1,4-Benzenediol, 2-hexadecyl- has been shown to be a potent modulator of bacterial community behaviors, specifically targeting biofilm formation and quorum sensing. smolecule.com It can interfere with the synthesis of extracellular polysaccharides, which are essential components of the biofilm matrix. smolecule.com By modulating the signaling cascades that control the production of these matrix components, the compound can disrupt the development and integrity of bacterial biofilms. smolecule.com

Table 2: Targeted Pharmacological Activities of 1,4-Benzenediol Derivatives

| Activity | Molecular Target / Mechanism | Organism / System |

| Kinase Inhibition | Modulation of protein kinase active sites | Eukaryotic cells |

| Antifungal Action | Disruption of fungal cell wall and membrane | Dermatophytes and Yeasts |

| Biofilm Inhibition | Modulation of polysaccharide synthesis pathways | Prokaryotic bacteria |

Source: Compiled from studies on the pharmacological modulation by 1,4-benzenediol and its derivatives. smolecule.comnih.gov

This focus on specific molecular interactions highlights the potential of 1,4-benzenediol derivatives to be developed as targeted pharmacological modulators for a variety of diseases.

Sustainable Chemical Synthesis and Derivatization Approaches

As the potential applications of 1,4-benzenediol derivatives expand, so does the need for efficient and environmentally responsible synthesis methods. The principles of green chemistry are paramount in modern pharmaceutical and chemical manufacturing. nih.govqeios.com Traditional synthesis methods can be contrasted with emerging sustainable approaches.

Conventional synthesis of 1,4-Benzenediol, 2-hexadecyl- can be achieved through methods such as the direct alkylation of 1,4-benzenediol with hexadecyl bromide, often requiring a base like potassium carbonate. smolecule.com Other routes include the hydrolysis of corresponding esters or the reduction of ketones containing the hexadecyl chain. smolecule.com

In contrast, sustainable or "green" chemistry seeks to minimize waste, reduce energy consumption, and use less hazardous substances. mdpi.commdpi.com Research into the synthesis of 2-substituted-1,4-benzenediols has successfully employed a method based on green chemistry principles. nih.gov This strategy involves a tandem aldolic condensation/isomerization/aromatization reaction between 1,4-cyclohexanedione (B43130) and a selected aldehyde, which proceeds with moderate to excellent yields. nih.gov

Other innovative and sustainable techniques are being developed for related chemical syntheses and could be applied to the derivatization of 1,4-benzenediol. These include:

Ionic Liquid Catalysis : The use of ionic liquids as recyclable, non-volatile catalysts can facilitate reactions under mild, ambient conditions, as demonstrated in the synthesis of hexahydroquinolines. nih.gov

Electroorganic Synthesis : Electrochemical methods can replace harsh chemical oxidants or reductants. For example, the anodic treatment of catechol ketals has been used to produce triphenylene (B110318) derivatives in an environmentally benign solvent, preventing over-oxidation. beilstein-journals.org

Organocatalysis : Using small organic molecules as catalysts, such as L-proline, offers a metal-free, reusable, and efficient way to synthesize complex molecules like hydrazide derivatives under mild conditions. mdpi.com

Table 3: Comparison of Conventional and Sustainable Synthesis Approaches

| Synthesis Approach | Key Features | Potential Application |

| Conventional Alkylation | Uses alkyl halides and bases. smolecule.com | Synthesis of 1,4-Benzenediol, 2-hexadecyl- |

| Green Tandem Reaction | Aldol (B89426) condensation/aromatization; high efficiency. nih.gov | Synthesis of 2-substituted-1,4-benzenediol library |

| Ionic Liquid Catalysis | Recyclable catalyst, ambient temperature, high yields. nih.gov | Potential for derivatization reactions |

| Electroorganic Synthesis | Avoids harsh chemical reagents, uses electricity. beilstein-journals.org | Potential for oxidative coupling/derivatization |

| Organocatalysis | Metal-free, reusable catalyst, mild conditions. mdpi.com | Potential for creating diverse derivatives |

The adoption of these green strategies for the synthesis and derivatization of 1,4-Benzenediol, 2-hexadecyl- is a critical frontier, ensuring that the development of these promising compounds is both economically viable and environmentally sustainable. qeios.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hexadecyl-1,4-benzenediol, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of hydroquinone using hexadecyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Protecting the hydroxyl groups with acetyl or methyl groups (e.g., using acetic anhydride) prior to alkylation minimizes side reactions . Post-synthesis, deprotection under acidic or basic conditions restores the hydroxyl groups. Yield optimization requires controlled temperature (40–60°C) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can the structural integrity of 2-hexadecyl-1,4-benzenediol be confirmed after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the hexadecyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~6.8 ppm for hydroquinone backbone) .

- FT-IR : Identify hydroxyl stretches (~3200–3500 cm⁻¹) and alkyl C-H stretches (~2850–2950 cm⁻¹).

- HPLC-MS : Validate molecular weight (MW = 362.5 g/mol) and purity (>95%) .

Q. What solvents are suitable for dissolving 2-hexadecyl-1,4-benzenediol, and how does the hexadecyl chain influence solubility?

- Methodological Answer : The long alkyl chain enhances solubility in nonpolar solvents (e.g., hexane, chloroform) but reduces water solubility. For polar solvents, use DMSO or DMF with sonication. Solubility tests should be conducted at 25°C, noting that crystallization may occur at low temperatures due to the hydrophobic chain .

Advanced Research Questions

Q. How can oxidation of 2-hexadecyl-1,4-benzenediol be suppressed during experimental workflows?

- Methodological Answer : Oxidation is mitigated by:

- Storing the compound under nitrogen or argon at –20°C.

- Adding antioxidants (e.g., BHT at 0.1% w/w) to solutions.

- Conducting reactions in acidic conditions (pH < 5), where hydroquinone derivatives are more stable .

- Monitoring oxidation via UV-Vis spectroscopy (λ ~290 nm for quinone formation) .

Q. What experimental approaches can elucidate the antioxidant mechanism of 2-hexadecyl-1,4-benzenediol?

- Methodological Answer :

- DPPH/ABTS Assays : Quantify radical scavenging activity by measuring absorbance decay at 517 nm (DPPH) or 734 nm (ABTS).

- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials; lower potentials correlate with higher antioxidant efficacy.

- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) of O-H groups to predict reactivity .

Q. How does the hexadecyl chain affect the compound’s bioavailability in microbial degradation studies?

- Methodological Answer : The hydrophobic chain may slow bacterial uptake. To assess biodegradation:

- Use Sphingomonas or Pseudomonas strains known to metabolize alkylphenols.

- Monitor metabolic intermediates (e.g., hydroxylated derivatives) via LC-MS/MS.

- Compare degradation rates with unsubstituted hydroquinone to isolate chain effects .

Q. What strategies resolve contradictory data in the compound’s thermal stability profiles?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) may arise from sample purity or heating rates. Standardize protocols:

- Use a heating rate of 10°C/min under nitrogen.

- Validate decomposition temperatures (Td) across multiple replicates.

- Pair with Differential Scanning Calorimetry (DSC) to detect melting points and phase transitions .

Methodological Design & Data Analysis

Q. How to design experiments assessing the compound’s role in polymer stabilization?

- Methodological Answer :

- Accelerated Aging Tests : Incorporate 0.5–2% w/w of the compound into polyethylene or polypropylene. Expose samples to UV light (340 nm) and track mechanical property decay (e.g., tensile strength).

- FT-IR Monitoring : Measure carbonyl index (1710 cm⁻¹) to quantify oxidation inhibition.

- Control Experiments : Compare with commercial stabilizers (e.g., Irganox 1010) .

Q. What statistical models are appropriate for analyzing dose-response relationships in toxicological studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic or Hill equation models) to calculate EC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For cytotoxicity assays (e.g., MTT), normalize data to untreated controls and report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.